Tetragalacturonic acid

Description

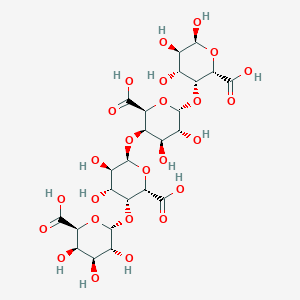

Structure

3D Structure

Properties

Molecular Formula |

C24H34O25 |

|---|---|

Molecular Weight |

722.5 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2+,3+,4+,5+,6+,7+,8+,9+,10+,11+,12+,13-,14-,15-,16-,21-,22-,23-,24-/m0/s1 |

InChI Key |

GOIKIOHGMNUNBL-XVJVAFNESA-N |

SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O[C@@H]4[C@@H]([C@H]([C@H](O[C@@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Tetragalacturonic Acid in the Plant Cell Wall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cell wall is a dynamic and complex structure that serves as the first line of defense against pathogens and environmental stresses. Pectin (B1162225), a major component of the primary cell wall, is a rich source of signaling molecules. Among these, oligogalacturonides (OGs), particularly tetragalacturonic acid and its longer-chain counterparts, have emerged as critical players in plant immunity. Released upon partial degradation of the pectin homogalacturonan backbone, these fragments act as Damage-Associated Molecular Patterns (DAMPs), initiating a cascade of defense responses. This technical guide provides an in-depth exploration of the role of this compound and related OGs in the plant cell wall, detailing their generation, perception, and the subsequent signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling network to serve as a comprehensive resource for researchers in plant biology and drug development.

Introduction

The integrity of the plant cell wall is paramount for plant survival. Breaches in this barrier, often caused by pathogen-secreted enzymes or mechanical damage, trigger a sophisticated innate immune response. This response is, in part, mediated by the perception of endogenous elicitors, known as Damage-Associated Molecular Patterns (DAMPs), which are fragments released from the plant's own cellular components. Oligogalacturonides (OGs) are a well-characterized class of DAMPs derived from the pectic component of the plant cell wall.[1][2] These linear oligomers of α-1,4-linked D-galacturonic acid residues, including this compound, are potent activators of plant defense mechanisms.[3][4] Understanding the generation, perception, and signaling pathways of these molecules is crucial for developing novel strategies to enhance plant resilience and for the potential discovery of new drug targets.

Structure and Generation of this compound in the Plant Cell Wall

This compound is a constituent of the larger pectic polysaccharide, homogalacturonan (HG), which forms the smooth region of pectin.[5] HG is a linear polymer of α-1,4-linked D-galacturonic acid, which can be methylesterified at the C-6 carboxyl group.[6] The release of OGs, including this compound, is a result of the partial enzymatic degradation of HG. This process is primarily mediated by polygalacturonases (PGs), enzymes secreted by pathogens to break down the plant cell wall during infection.[4][7]

Plants, in turn, have evolved polygalacturonase-inhibiting proteins (PGIPs) that counteract the activity of fungal PGs.[7][8] The interaction between PGs and PGIPs is a key determinant in the generation of elicitor-active OGs. By partially inhibiting PG activity, PGIPs prevent the complete hydrolysis of HG into monomeric galacturonic acid, leading to the accumulation of OGs of varying lengths.[7] The degree of polymerization (DP) of these OGs is a critical factor in their biological activity, with longer chains (DP 10-15) generally being the most active elicitors.[7][9] However, shorter OGs, including trimers and tetramers, have also been shown to induce immune responses.[6][7]

Role in Plant Defense Signaling

The perception of OGs by the plant cell initiates a signaling cascade that culminates in the activation of a wide range of defense responses. This signaling pathway involves several key components and events:

-

Perception: While Wall-Associated Kinases (WAKs) were long considered the primary receptors for OGs due to their ability to bind pectin, recent genetic evidence suggests they may not be the sole or bona fide OG receptors.[1][3][7][10][11][12][13][14][15] The exact receptor(s) for OGs remain an active area of research, with other receptor-like kinases and membrane-associated proteins being investigated as potential candidates.

-

Early Signaling Events: Upon perception, a rapid influx of calcium ions (Ca2+) into the cytosol and the production of reactive oxygen species (ROS) in an "oxidative burst" are among the earliest detectable responses.[9][16][17]

-

MAPK Cascade: The OG signal is further transduced through a mitogen-activated protein kinase (MAPK) cascade. In Arabidopsis, AtMPK3 and AtMPK6 are key kinases that are phosphorylated and activated in response to OG treatment.[4][18][19]

-

Hormonal Crosstalk: The OG signaling pathway interacts with various plant hormone signaling pathways, including those of jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET), to fine-tune the defense response.[16][19] OGs can also antagonize auxin responses, thereby impacting plant growth and development.[4][16][19]

-

Transcriptional Reprogramming: The activation of the MAPK cascade leads to the transcriptional reprogramming of a large number of genes. This includes the upregulation of genes encoding defense-related proteins such as pathogenesis-related (PR) proteins, phytoalexin biosynthesis enzymes, and cell wall reinforcement proteins.[6][11][18][19][20] Transcription factors from the WRKY family are implicated in mediating these changes in gene expression.[21][22]

Signaling Pathway Diagram

Quantitative Data on Oligogalacturonide Activity

The biological activity of OGs is dependent on their degree of polymerization (DP) and concentration. The following tables summarize quantitative data from various studies.

| Plant Species | OG Treatment (DP) | Concentration | Observed Effect | Reference |

| Arabidopsis thaliana | Trimer (DP3) | 50 µg/mL | Upregulation of defense-related genes | [6][20] |

| Arabidopsis thaliana | 10-15 | 40 µg/mL | Induction of early defense marker genes | [18] |

| Arabidopsis thaliana | 10-15 | 50 µg/mL | Induction of PR1 gene expression | [18] |

| Arabidopsis thaliana | 10-15 | 200 µg/mL | No significant impact on fresh weight | [23] |

| Glycine max (Soybean) | 9-18 | 20 µg/mL | Increase in cytosolic Ca²⁺ and H₂O₂ | [17] |

| Lycopersicon esculentum (Tomato) | 10-15 | 50 µg/mL | Significant reduction in Botrytis cinerea lesions | [23] |

| Vitis vinifera (Grapevine) | 11 | Not specified | 50-65% reduction in Botrytis cinerea lesions | [23] |

| Beta vulgaris (Sugar Beet) | Mixture | 10 mg/L | Inhibition of Rhizoctonia solani mycelial growth | [19] |

Table 1: Concentration-dependent effects of oligogalacturonides on various plant responses.

| Gene | Plant Species | OG Treatment | Fold Change | Time Point | Reference |

| PHI-1 | Arabidopsis thaliana | 40 µg/mL (DP 10-15) | ~15 | 1 hour | [18] |

| FRK1 | Arabidopsis thaliana | 40 µg/mL (DP 10-15) | ~10 | 1 hour | [18] |

| CYP81F2 | Arabidopsis thaliana | 40 µg/mL (DP 10-15) | ~8 | 1 hour | [18] |

| PR1 | Arabidopsis thaliana | 50 µg/mL (DP 10-15) | ~4 | 8 hours | [18] |

| PDF1.2 | Arabidopsis thaliana | 50 µg/mL (DP 10-15) | ~2 | 8 hours | [18] |

Table 2: Oligogalacturonide-induced changes in defense gene expression in Arabidopsis thaliana.

Experimental Protocols

Extraction and Analysis of Oligogalacturonides from Plant Tissue

This protocol is adapted from methods described for the extraction and analysis of OGs from Arabidopsis leaves.[2][13][24]

Materials:

-

Plant tissue (e.g., Arabidopsis leaves)

-

Liquid nitrogen

-

70% (v/v) ethanol

-

Chelating buffer: 50 mM CDTA, 50 mM ammonium oxalate, 50 mM ammonium acetate, pH 5.5

-

Absolute ethanol, pre-chilled to -20°C

-

Ultrapure water

Procedure:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Wash the powdered tissue repeatedly with 70% ethanol to remove soluble sugars and pigments, yielding Alcohol Insoluble Solids (AIS).

-

Resuspend the AIS in the chelating buffer and incubate overnight at 4°C with gentle shaking to extract the OGs.

-

Centrifuge to pellet the remaining cell wall material and collect the supernatant containing the OGs.

-

Add 4 volumes of cold absolute ethanol to the supernatant and incubate at -20°C for at least 2 hours to precipitate the OGs.

-

Centrifuge to pellet the OGs, wash the pellet with 80% ethanol, and air-dry.

-

Resuspend the OG pellet in ultrapure water for analysis.

-

Analyze the extracted OGs using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Mass Spectrometry (MS) for separation and identification.

Luminol-Based Reactive Oxygen Species (ROS) Burst Assay

This protocol is a standard method for measuring the elicitor-induced oxidative burst in plant leaf discs.[1][2][3][4][25]

Materials:

-

Plant leaf discs (e.g., from 4-5 week old Arabidopsis plants)

-

Luminol (B1675438) stock solution (e.g., 10 mM in DMSO)

-

Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)

-

Elicitor solution (e.g., OGs at the desired concentration)

-

96-well white microplate

-

Plate reader capable of measuring luminescence

Procedure:

-

Excise leaf discs (e.g., 4 mm diameter) from healthy, fully expanded leaves and float them adaxial side up in sterile water in a 96-well plate overnight in the dark to allow wound responses to subside.

-

Prepare the assay solution immediately before use by mixing luminol (final concentration 100 µM), HRP (final concentration 10 µg/mL), and the OG elicitor in sterile water.

-

Carefully remove the water from the wells containing the leaf discs.

-

Add 100 µL of the assay solution to each well.

-

Immediately place the plate in the luminometer and measure luminescence at regular intervals (e.g., every 2 minutes) for at least 60 minutes.

-

The data is typically presented as relative light units (RLU) over time.

Polygalacturonase (PG) and Polygalacturonase-Inhibiting Protein (PGIP) Activity Assay

This assay measures PG activity by quantifying the release of reducing sugars from a polygalacturonic acid substrate. PGIP activity is determined by measuring the reduction in PG activity in the presence of the inhibitor.[8][10][23][24][26]

Materials:

-

Polygalacturonic acid (PGA) solution (e.g., 0.5% w/v in assay buffer)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

-

PG enzyme solution

-

PGIP solution (for inhibition assay)

-

DNS (3,5-dinitrosalicylic acid) reagent

-

D-galacturonic acid standard solutions

-

Spectrophotometer

Procedure for PG Activity:

-

Pre-warm the PGA substrate and PG enzyme solutions to the desired reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of PG enzyme to the PGA substrate.

-

Incubate the reaction for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding DNS reagent.

-

Boil the samples for 5-10 minutes to develop the color.

-

Cool the samples and measure the absorbance at 540 nm.

-

Quantify the amount of reducing sugars released by comparing the absorbance to a standard curve prepared with D-galacturonic acid.

-

One unit of PG activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.

Procedure for PGIP Activity:

-

Pre-incubate the PG enzyme with the PGIP solution for a set time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the PG-PGIP mixture to the PGA substrate.

-

Follow steps 3-8 of the PG activity assay.

-

Calculate the percentage of inhibition by comparing the PG activity with and without the PGIP.

Conclusion

This compound and other oligogalacturonides are integral components of the plant's innate immune system. As potent DAMPs, they alert the plant to cell wall damage and trigger a robust defense response. The signaling pathway initiated by OGs is complex, involving ion fluxes, ROS production, a MAPK cascade, and extensive transcriptional reprogramming, all of which are finely regulated and interconnected with other signaling networks within the plant. While significant progress has been made in elucidating the role of these pectic fragments, key questions remain, particularly regarding the identity of their cell surface receptors. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to further unravel the intricacies of OG-mediated signaling and to harness this knowledge for the development of novel strategies to enhance crop protection and for potential applications in drug discovery. The continued exploration of the role of this compound and its derivatives will undoubtedly provide deeper insights into the sophisticated mechanisms by which plants defend themselves and interact with their environment.

References

- 1. An Assay to Detect Oxidative Burst in Arabidopsis Leaf Discs upon Immune Elicitation [jove.com]

- 2. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Short oligogalacturonides induce pathogen resistance-associated gene expression in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. scribd.com [scribd.com]

- 11. academic.oup.com [academic.oup.com]

- 12. A domain swap approach reveals a role of the plant wall-associated kinase 1 (WAK1) as a receptor of oligogalacturonides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Frontiers | Oligogalacturonides: plant damage-associated molecular patterns and regulators of growth and development [frontiersin.org]

- 16. Signaling role of oligogalacturonides derived during cell wall degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Immune responses induced by oligogalacturonides are differentially affected by AvrPto and loss of BAK1/BKK1 and PEPR1/PEPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oligogalacturonides: plant damage-associated molecular patterns and regulators of growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Transcription Factors Interact with ABA through Gene Expression and Signaling Pathways to Mitigate Drought and Salinity Stress [mdpi.com]

- 22. Transcription Factors Interact with ABA through Gene Expression and Signaling Pathways to Mitigate Drought and Salinity Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. oiv.int [oiv.int]

- 24. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 25. Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana [jove.com]

- 26. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

The Biological Activity of Tetragalacturonic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the biological activities of tetragalacturonic acid, an oligosaccharide derived from the enzymatic or chemical degradation of pectin (B1162225). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this pectic oligosaccharide (POS). While specific quantitative data for this compound is limited in the current literature, this guide summarizes the known biological effects of oligogalacturonic acid (OGA) fractions, with a focus on the influence of the degree of polymerization (DP) on their activity.

Introduction to this compound

This compound is a homogalacturonan oligosaccharide consisting of four α-1,4-linked D-galacturonic acid units. It is a product of the partial hydrolysis of polygalacturonic acid, the main component of the pectin backbone found in the primary cell walls of terrestrial plants. Emerging research indicates that oligogalacturonic acids, including this compound, possess a range of biological activities, including antioxidant, anti-cancer, and immunomodulatory properties. The bioactivity of these molecules is often inversely correlated with their degree of polymerization, with shorter oligomers demonstrating enhanced effects.

Key Biological Activities

Antioxidant Activity

Anticancer Activity

Pectic oligosaccharides have been shown to exhibit cytotoxic effects against various cancer cell lines, often with minimal toxicity to normal cells. The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation. The anticancer activity of OGAs is also size-dependent, with shorter chains showing greater efficacy. Research on mixtures of OGAs has shown significant viability reduction in cancer cells.

Immunomodulatory Effects

The immunomodulatory activity of oligogalacturonic acids is a complex area of study. Evidence suggests that the structure of the OGA, including its degree of polymerization and whether it is saturated or unsaturated, plays a crucial role in its interaction with the immune system. Saturated OGAs have been found to activate Toll-like receptors (TLRs), such as TLR2 and TLR4, initiating a downstream signaling cascade that can lead to the production of cytokines. This suggests a potential role for these molecules as immune response modifiers.

Quantitative Data on Oligogalacturonic Acid (OGA) Fractions

The following tables summarize the available quantitative data for the biological activities of OGA fractions. It is important to note that this data is for mixtures of OGAs and not for purified this compound.

| Biological Activity | Assay | OGA Fraction (DP Range) | Concentration | Result | Reference |

| Antioxidant | DPPH Radical Scavenging | Mixture of unsaturated mono, di, tri, and penta galacturonic acids | 40 mg/mL | 74% Radical Scavenging Activity | [1] |

| Antioxidant | DPPH Radical Scavenging | Mixture of unsaturated mono, di, tri, and penta galacturonic acids | 40 mg/mL | 69% Radical Scavenging Activity | [1] |

| Anticancer | MTT Assay (MCF-7 cells) | Mixture of unsaturated mono, di, tri, and penta galacturonic acids | 40 mg/mL (48h) | 7% cell survival | [1] |

| Anticancer | MTT Assay (MCF-7 cells) | Mixture of unsaturated mono, di, tri, and penta galacturonic acids | 40 mg/mL (48h) | 9% cell survival | [1] |

| Anticancer | Flow Cytometry (MCF-7 cells) | Mixture of unsaturated mono, di, tri, and penta galacturonic acids | 40 mg/mL (48h) | 100% cell death | [1] |

| Anticancer | Flow Cytometry (MCF-7 cells) | Mixture of unsaturated mono, di, tri, and penta galacturonic acids | 40 mg/mL (48h) | 98% cell death | [1] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

Test sample (this compound or OGA fraction)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the test sample in methanol at various concentrations.

-

Reaction: In a 96-well plate, add a specific volume of the sample solution and the DPPH solution to each well. A typical ratio is 1:1 (v/v). Include a blank (methanol only) and a control (methanol with DPPH).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Value: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plate

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Test compound (this compound or OGA fraction)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from a dose-response curve.

Signaling Pathways

Oligogalacturonic acids are known to act as damage-associated molecular patterns (DAMPs) in plants, triggering defense responses. In mammalian systems, their immunomodulatory effects are thought to be mediated, at least in part, through the activation of pattern recognition receptors like Toll-like receptors (TLRs).

TLR-Mediated Signaling Pathway

The binding of saturated oligogalacturonic acids to TLRs (e.g., TLR2 and TLR4) can initiate a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, results in the production of pro-inflammatory cytokines and other immune mediators.

References

An In-depth Technical Guide on Tetragalacturonic Acid as a Plant Defense Elicitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetragalacturonic acid, a specific form of oligogalacturonide (OG), is a well-characterized Damage-Associated Molecular Pattern (DAMP) that plays a crucial role in plant innate immunity.[1][2][3] Released from the plant cell wall's pectin (B1162225) matrix during pathogen attack or mechanical damage, these oligosaccharides act as endogenous elicitors, triggering a cascade of defense responses.[1][2][4] This guide provides a comprehensive technical overview of the core mechanisms, signaling pathways, quantitative effects, and experimental protocols associated with this compound-induced plant defense. The information is tailored for researchers and professionals engaged in plant science and the development of novel crop protection strategies.

Core Concepts: Pectin, OGs, and DAMPs

The plant cell wall is the first line of defense against pathogens.[3][4] It is a complex structure primarily composed of cellulose, hemicellulose, and pectin.[5] Pectin, particularly the homogalacturonan (HGA) domain, is a polymer of α-1,4-linked D-galacturonic acid.[1] During infection, pathogens secrete cell wall-degrading enzymes (CWDEs) like polygalacturonases (PGs) to breach this barrier.[2][6] The action of these enzymes releases fragments of HGA known as oligogalacturonides (OGs).[1][6]

OGs, including this compound, function as DAMPs—endogenous molecules that signal cellular damage and activate the plant's innate immune system, a response known as Pattern-Triggered Immunity (PTI).[1][2][6] This recognition of "self" in a damaged context is a fundamental aspect of plant defense.

The Signaling Pathway of this compound

The perception of this compound and other OGs at the cell surface initiates a complex signaling cascade. While Wall-Associated Kinases (WAKs) were long considered the primary receptors for OGs due to their ability to bind pectin, recent genetic evidence suggests they may not be the bona fide OG receptors, or that other redundant receptors exist.[5][7] However, the general pathway following OG perception is well-documented.

Key Downstream Events:

-

Ion Fluxes: One of the earliest responses is a rapid influx of calcium ions (Ca²⁺) into the cytosol.[8] This Ca²⁺ signature acts as a critical second messenger.

-

Reactive Oxygen Species (ROS) Burst: The perception of OGs triggers a rapid, transient production of ROS, such as hydrogen peroxide (H₂O₂), primarily through the activation of plasma membrane-bound NADPH oxidases (also known as Respiratory Burst Oxidase Homologs or RBOHs).[1][2][6]

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: OGs activate a phosphorylation cascade involving MAP kinases (MAPKs).[1][6][8] This cascade amplifies the initial signal and relays it to the nucleus to regulate gene expression.

-

Hormonal Crosstalk: The OG signaling pathway interacts with key defense-related phytohormone pathways, including those of salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[9]

-

Gene Expression: Ultimately, the signaling cascade leads to the transcriptional reprogramming of the cell, inducing the expression of a wide array of defense-related genes, such as those encoding Pathogenesis-Related (PR) proteins, phytoalexin biosynthesis enzymes, and cell wall reinforcement proteins.[1][3]

Caption: Simplified signaling pathway for this compound.

Quantitative Data on Elicitor Activity

The effectiveness of oligogalacturonides as defense elicitors is dependent on their degree of polymerization (DP) and concentration. While very short OGs (DP < 9) may have distinct signaling roles, longer chains are often more potent.[6]

| Parameter | Elicitor/Concentration | Plant Species | Observed Effect | Reference |

| Phytoalexin Induction | Oligogalacturonides (DP not specified) | Soybean | Accumulation of phytoalexins in cotyledons. | [1] |

| Proteinase Inhibitor | Digalacturonic Acid | Tomato | ED₅₀ ≈ 1.5 µ g/plant for inducing proteinase inhibitors. | [10] |

| Proteinase Inhibitor | Trigalacturonic Acid | Tomato | Specific activity was approximately half that of digalacturonic acid. | [10] |

| Gene Expression | Alginate Oligosaccharides (AOS) 100 µg/mL | Tobacco | Upregulation of 1,219 genes after 24 hours of treatment. | [11] |

| Pathogen Resistance | WAK1 Overexpression | Arabidopsis thaliana | Increased resistance to the fungal necrotroph Botrytis cinerea. | [12] |

| Bacterial Growth | EFR-WAK1 Chimera Expression | Nicotiana benthamiana | 30% decrease in living Agrobacterium tumefaciens cells after 24h. | [12] |

Detailed Experimental Protocols

Reproducing and building upon prior research requires detailed methodologies. Below are outlines for key experiments used to study this compound as a plant defense elicitor.

Preparation of Oligogalacturonides

Oligogalacturonides are typically prepared by the controlled enzymatic or chemical hydrolysis of polygalacturonic acid (PGA).

-

Source Material: Start with commercially available PGA from citrus or other plant sources.

-

Enzymatic Digestion: Incubate PGA with a purified endo-polygalacturonase (PG) in a suitable buffer (e.g., sodium acetate) at an optimal pH and temperature. The duration of the incubation determines the average degree of polymerization (DP) of the resulting OGs.

-

Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).

-

Fractionation (Optional): If specific chain lengths are required, the mixture of OGs can be separated using size-exclusion or ion-exchange chromatography.

-

Quantification: Determine the concentration of the resulting OGs, often by measuring the reducing sugar content.

Measurement of ROS Burst

The luminol-based chemiluminescence assay is a standard method to quantify the oxidative burst.

-

Plant Material Preparation: Excise small leaf discs (e.g., 4 mm diameter) from mature plant leaves, avoiding the midvein.[13]

-

Recovery: Float the leaf discs in a 96-well plate containing sterile water and allow them to recover overnight at room temperature.[13] This minimizes wounding-induced ROS.

-

Assay Solution: Prepare a reaction solution containing luminol (B1675438) and horseradish peroxidase (HRP).

-

Elicitation: Replace the water with the assay solution containing the desired concentration of this compound (and a water-only control).[13]

-

Measurement: Immediately place the plate in a microplate luminometer and measure light emission at regular intervals (e.g., every 2 minutes) for a period of 40-60 minutes to capture the full dynamic burst.[13]

Caption: Experimental workflow for ROS burst measurement.

MAPK Activation Assay

Western blotting with phospho-specific antibodies is used to detect the activation of MAP kinases.

-

Plant Treatment: Treat plant seedlings or cell cultures with this compound for specific time points (e.g., 0, 5, 15, 30 minutes). A mock treatment (water) serves as a control.

-

Protein Extraction: Immediately freeze the treated tissue in liquid nitrogen to halt cellular activity. Extract total proteins using a suitable extraction buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., Bradford or BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting: Separate the protein extracts by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody that specifically recognizes the phosphorylated (activated) form of a target MAPK (e.g., anti-pTEpY). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Visualize the bands on the membrane. An increase in the signal for the phosphorylated MAPK indicates activation of the signaling cascade. A loading control (e.g., an antibody against a housekeeping protein like actin) should be used to confirm equal protein loading.

Gene Expression Analysis by RT-qPCR

Real-time quantitative PCR (RT-qPCR) is used to measure the change in transcript levels of defense-related genes.

-

Plant Treatment and RNA Extraction: Treat plants as described for the MAPK assay. Harvest tissue at various time points (e.g., 0, 1, 3, 6, 24 hours) and immediately extract total RNA using a commercial kit or a standard protocol.[14]

-

RNA Quality Control and DNase Treatment: Assess RNA integrity and concentration. Treat the RNA with DNase to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[14]

-

qPCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers for the target defense genes (e.g., PR1), and a fluorescent dye (e.g., SYBR Green).[14]

-

Data Analysis: Calculate the relative expression level of the target genes using the ΔΔCT method, normalizing to the expression of a stably expressed reference (housekeeping) gene.[14]

Applications in Drug Development and Crop Protection

Understanding the role of this compound as a defense elicitor opens avenues for developing novel strategies for crop protection.

-

Bio-Pesticides: Formulations containing OGs can be used as "plant activators" or "priming agents."[15][16] When applied to crops, they can induce a state of heightened defense readiness, allowing the plant to respond more quickly and robustly to subsequent pathogen attacks.[16]

-

Synergistic Formulations: OGs can be combined with other elicitors or conventional pesticides to create synergistic effects, potentially reducing the required concentration of more toxic compounds.

-

Breeding and Genetic Engineering: Knowledge of the OG perception and signaling pathway can inform breeding programs aimed at enhancing natural defense responses. Genetic engineering could be used to modify OG receptors or downstream signaling components to create plants with a more sensitive or potent defense system.

Conclusion

This compound is a potent, naturally derived elicitor that activates a conserved set of defense responses in plants. Its role as a DAMP places it at the center of the plant's ability to recognize and respond to threats. For researchers and developers, a thorough understanding of its signaling mechanisms, quantitative effects, and the protocols used to study them is essential for harnessing its potential in creating the next generation of sustainable and effective crop protection solutions.

References

- 1. Frontiers | Oligogalacturonides: plant damage-associated molecular patterns and regulators of growth and development [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Signaling role of oligogalacturonides derived during cell wall degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cell wall bricks of defence: the case study of oligogalacturonides [frontiersin.org]

- 5. Arabidopsis WALL-ASSOCIATED KINASES are not required for oligogalacturonide-induced signaling and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [helda.helsinki.fi]

- 7. Setting the record straight: Loss of wall-associated kinases does not affect plant perception of pectin fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. futurecobioscience.com [futurecobioscience.com]

- 10. Oligouronide signaling of proteinase inhibitor genes in plants: structure-activity relationships of Di- and trigalacturonic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alginate oligosaccharides trigger multiple defense responses in tobacco and induce resistance to Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. youtube.com [youtube.com]

- 14. Frontiers | Application of Plant Defense Elicitors Fails to Enhance Herbivore Resistance or Mitigate Phytoplasma Infection in Cranberries [frontiersin.org]

- 15. Frontiers | Synthetic plant defense elicitors [frontiersin.org]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources and Production of Tetragalacturonic Acid for Researchers

For Immediate Release

This technical guide provides an in-depth overview of tetragalacturonic acid, a molecule of significant interest in plant biology and biochemistry. As this compound is not naturally abundant in its free form, this document focuses on its derivation from natural pectin (B1162225) sources through enzymatic processes. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the sourcing, production, and biological activity of this oligosaccharide.

Natural Precursors of this compound: Pectin

This compound is an oligomer consisting of four α-1,4-linked D-galacturonic acid units. It is a product of the partial enzymatic hydrolysis of polygalacturonic acid, the main structural component of pectin. Pectin is a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, where it contributes to cell adhesion and wall structure. The primary commercial sources of pectin are agricultural byproducts, particularly citrus peels and apple pomace, due to their high pectin content and availability.

The galacturonic acid content of pectin is a critical parameter for its potential to yield this compound. The following table summarizes the typical pectin and galacturonic acid content from these primary sources.

| Natural Source | Pectin Yield (% dry weight) | Galacturonic Acid Content of Pectin (%) |

| Citrus Peels | 20 - 40 | 65 - 85 |

| Apple Pomace | 10 - 20 | 60 - 75 |

| Sugar Beet Pulp | 10 - 25 | 40 - 60 |

| Sunflower Heads | 15 - 25 | 55 - 70 |

| Banana Peels | 15 - 30 | 60 - 70[1] |

Enzymatic Production of this compound

The targeted production of this compound from pectin is achieved through controlled enzymatic hydrolysis. The key enzymes in this process are endo-polygalacturonases (EC 3.2.1.15), which randomly cleave the α-1,4-glycosidic bonds within the polygalacturonic acid backbone of pectin. This mode of action contrasts with exo-polygalacturonases, which cleave monomers from the chain ends. The choice of enzyme and reaction conditions is crucial for maximizing the yield of the desired tetramer.

Microbial sources are the primary producers of commercial endo-polygalacturonases. The table below lists several microbial sources and the optimal conditions for their enzymatic activity.

| Microbial Source | Optimal pH | Optimal Temperature (°C) |

| Aspergillus niger | 4.0 - 5.0 | 40 - 50 |

| Penicillium rolfsii BM-6 | 6.0 | 60[2] |

| Pectobacterium carotovorum | 5.5 | 40[3] |

| Rhizomucor pusillus | 5.0 | 55[4] |

| Thalassospira frigidphilosprofundus | Not specified | 20 (cold-active)[5] |

Quantitative Yield of Oligogalacturonides

The distribution of oligogalacturonide chain lengths in the final hydrolysate is highly dependent on the specific enzyme, substrate concentration, enzyme-to-substrate ratio, and reaction time. Precise quantitative data for the yield of this compound is not always reported in isolation. However, studies analyzing the product distribution provide valuable insights.

| Pectin Source | Enzyme | Reaction Time | Oligogalacturonide Distribution (where specified) |

| Polygalacturonic Acid | Endo-polygalacturonase M2 | 2 hours | Digalacturonic acid (18% wt), Trigalacturonic acid (58% wt) |

| Polygalacturonic Acid | Pectinase 62L | 1 hour | Galacturonic acid (47% wt) |

Note: The yield of this compound is often part of a mixture of oligomers, and its specific percentage can be optimized by adjusting hydrolysis conditions and subsequent purification.

Experimental Protocols

Enzymatic Hydrolysis of Pectin for Oligogalacturonide Production

This protocol provides a general method for the enzymatic production of a mixture of oligogalacturonides, including this compound, from a pectin source.

Materials:

-

Pectin (e.g., from citrus peel)

-

Endo-polygalacturonase (e.g., from Aspergillus niger)

-

Sodium acetate (B1210297) buffer (50 mM, pH 4.5)

-

Deionized water

-

Heating magnetic stirrer

-

pH meter

-

Incubator or water bath

Procedure:

-

Substrate Preparation:

-

Prepare a 1% (w/v) pectin solution by slowly dissolving pectin powder in sodium acetate buffer with constant stirring.

-

Heat the solution to 50-60°C to aid dissolution and then cool to the optimal reaction temperature for the chosen enzyme (e.g., 40°C).

-

Adjust the pH to the enzyme's optimum (e.g., pH 4.5) using dilute NaOH or HCl as needed.

-

-

Enzymatic Reaction:

-

Add the endo-polygalacturonase to the pectin solution. The optimal enzyme-to-substrate ratio should be determined empirically but a starting point is typically 1-5 units of enzyme per gram of pectin.

-

Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 2-24 hours). The reaction time is a critical parameter for controlling the size of the resulting oligogalacturonides. Shorter times generally yield larger fragments.

-

-

Reaction Termination:

-

Inactivate the enzyme by heating the reaction mixture to 100°C for 10-15 minutes.

-

-

Initial Purification:

-

Centrifuge the mixture to remove any insoluble material.

-

The supernatant, containing a mixture of oligogalacturonides, can be concentrated by rotary evaporation if necessary.

-

Purification of this compound by Anion-Exchange Chromatography

This protocol outlines the separation of this compound from the mixture of oligogalacturonides produced during enzymatic hydrolysis.

Materials:

-

Oligogalacturonide mixture (from the previous protocol)

-

Strong anion-exchange chromatography column (e.g., Source 15Q)[6]

-

Elution buffers:

-

Buffer A: Deionized water

-

Buffer B: 1 M Ammonium (B1175870) formate (B1220265), pH 4.7

-

-

HPLC or FPLC system

-

Fraction collector

Procedure:

-

Sample Preparation:

-

Filter the oligogalacturonide mixture through a 0.22 µm filter.

-

-

Chromatographic Separation:

-

Equilibrate the anion-exchange column with Buffer A.

-

Load the filtered sample onto the column.

-

Elute the bound oligogalacturonides using a linear or step gradient of Buffer B. Oligomers will elute based on their increasing negative charge (i.e., chain length).

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the different peaks in the chromatogram.

-

Analyze the collected fractions for the presence of this compound using techniques such as mass spectrometry or by comparison to a commercially available this compound standard.

-

-

Desalting:

-

Pool the fractions containing pure this compound and desalt if necessary (e.g., by size-exclusion chromatography or lyophilization if a volatile buffer like ammonium formate was used).

-

Biological Signaling Pathway of Oligogalacturonides

Oligogalacturonides, including this compound, are recognized as Damage-Associated Molecular Patterns (DAMPs) in plants. They are released upon the degradation of the plant cell wall by microbial enzymes during pathogen attack or due to mechanical wounding. These molecules act as signals to trigger the plant's innate immune response.

The signaling cascade initiated by oligogalacturonides involves their perception by cell surface receptors, leading to a series of downstream events that activate plant defense mechanisms.

References

- 1. Optimization of pectin extraction from banana peels with citric acid by using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Endo-Polygalacturonase from Penicillium rolfsii with Prebiotics Production Potential: Cloning, Characterization and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endo-Polygalacturonanase Pectobacterium carotovorum Enzyme | Megazyme [megazyme.com]

- 4. Production, Purification, and Characterization of Polygalacturonase from Rhizomucor pusillus Isolated from Decomposting Orange Peels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Polygalacturonase Production from a Newly Isolated Thalassospira frigidphilosprofundus to Use in Pectin Hydrolysis: Statistical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fractionation, solid-phase immobilization and chemical degradation of long pectin oligogalacturonides. Initial steps towards sequencing of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetragalacturonic Acid and Pectin Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic degradation of pectin (B1162225), a complex plant polysaccharide, and the subsequent metabolic pathways of its core component, galacturonic acid, with a focus on tetragalacturonic acid as a key oligomeric intermediate. This document details the enzymatic machinery, biochemical pathways, quantitative data, and key experimental protocols relevant to the study of pectin catabolism.

Introduction to Pectin and its Degradation Products

Pectin is a major structural heteropolysaccharide found in the primary cell walls and middle lamella of plants, where it provides rigidity and contributes to cell adhesion.[1][2] Its complex structure consists mainly of α-1,4-linked D-galacturonic acid residues.[2] This backbone, known as homogalacturonan (HG), can be modified with methyl-esterification at the C-6 carboxyl group and acetyl-esterification at the C-2 or C-3 hydroxyl groups.[3] The complexity of pectin necessitates a diverse array of enzymes, collectively known as pectinases, for its complete degradation.[4][5]

The breakdown of pectin yields a variety of smaller molecules, including monosaccharides like D-galacturonic acid and a range of oligogalacturonides (OGAs). Among these, This compound (CAS 24008-75-1), a polymer of four galacturonic acid units, is a significant product of polygalacturonic acid degradation and serves as a substrate for various pectinolytic enzymes.[6][7][8] These OGAs are not merely metabolic intermediates but can also act as signaling molecules in plants, triggering defense responses.[3]

The Enzymatic Machinery of Pectin Degradation

The enzymatic breakdown of pectin is a multi-step process involving several classes of pectinolytic enzymes that act in concert. These enzymes are broadly classified based on their mode of action.[5]

-

Pectin Esterases (EC 3.1.1.-): These enzymes catalyze the de-esterification of the pectin backbone.

-

Pectin Methylesterase (PME) (EC 3.1.1.11): Removes methyl groups from the galacturonan backbone, producing pectic acid (polygalacturonic acid) and methanol. This action is often a prerequisite for the activity of depolymerizing enzymes.[1][3]

-

Pectin Acetylesterase (PAE) (EC 3.1.1.6): Hydrolyzes acetyl ester linkages, resulting in pectic acid and acetate (B1210297).[9]

-

-

Depolymerizing Enzymes: These enzymes cleave the α-1,4-glycosidic bonds of the galacturonan backbone.

-

Hydrolases (Polygalacturonases, PGs) (EC 3.2.1.15, 3.2.1.67): These enzymes catalyze the hydrolytic cleavage of the glycosidic bonds.

-

Lyases (Pectate Lyases, PELs, or Pectin Lyases, PNLs) (EC 4.2.2.-): These enzymes cleave the glycosidic bonds via a β-elimination mechanism, resulting in the formation of an unsaturated double bond between C4 and C5 of the newly formed non-reducing end.[1][9] Pectate lyases act on de-esterified pectin (pectic acid), while pectin lyases prefer a methylated substrate.[9]

-

Visualizing the Initial Enzymatic Attack on Pectin

The coordinated action of these primary enzymes is crucial for the efficient breakdown of the complex pectin structure into smaller, manageable oligomers.

Biochemical Pathways of Pectin Catabolism in Bacteria

In pectinolytic bacteria, the degradation products from extracellular enzymatic activity are transported into the cell for further catabolism. A well-studied model exists for bacteria in the Enterobacteriaceae family.[10][11]

-

Transport: Oligogalacturonides diffuse through porins into the periplasm, where they are further broken down into mono-, di-, and trisaccharides. These smaller molecules are then transported into the cytoplasm via specialized transporters, such as the ATP-binding cassette (ABC) transporter TogMNAB.[10][11]

-

Intracellular Catabolism: Inside the cytoplasm, two parallel pathways catabolize saturated and unsaturated monosaccharides:

-

Saturated Pathway: Monogalacturonate (GalA) is converted by the enzymes UxaC, UxaB, and UxaA into 2-keto-3-deoxygluconate (B102576) (KDG).[10]

-

Unsaturated Pathway: The unsaturated monosaccharide, 4-deoxy-L-threo-5-hexosulose-uronate (DKI), the product of lyase activity, is converted by KduI and KduD into KDG.[10]

-

-

Convergence and Entry into Central Metabolism: Both pathways converge on KDG. KDG is then phosphorylated by KdgK to form KDG-6-phosphate, which is subsequently cleaved by KdgA into pyruvate (B1213749) and 3-phosphoglyceraldehyde, two key intermediates of central metabolism.[1][10]

-

Regulation: The entire process is tightly regulated. The expression of most genes involved in pectin utilization is controlled by the transcriptional repressor KdgR, which is allosterically inactivated by the inducer molecule, KDG.[10][11]

Visualizing the Bacterial Pectin Catabolic Pathway

The following diagram illustrates the transport and intracellular breakdown of pectin-derived oligosaccharides in a typical pectinolytic bacterium.

Quantitative Data on Pectinolytic Enzymes

The efficiency of pectin degradation is highly dependent on the biochemical properties of the involved enzymes. The following tables summarize key quantitative data for representative pectinolytic enzymes from various microbial sources.

Table 1: Biochemical Properties of Selected Pectinolytic Enzymes

| Enzyme | Source Organism | Family | Optimal pH | Optimal Temp. (°C) | Specific Activity (U/mg) | Substrate | Reference |

| PW-pGH28-3 | Metagenome | GH28 | 8.0 | 40 | 13.5 ± 1.1 | Polygalacturonic Acid | [12] |

| PelN | Paenibacillus sp. 0602 | PL1 | 9.8 | 65 | 2,060 | Polygalacturonic Acid | [13] |

| PtPME | Populus trichocarpa | CE8 | 8.0 | 30 | Not specified | Citrus Pectin (>60% DE) | [14] |

| Recombinant Pectinase (B1165727) | Soil Metagenome | GH28 | 7.0 | 70 | Not specified | Polygalacturonic Acid | [15] |

Note: U (Unit) definitions vary between studies but generally refer to the amount of enzyme releasing 1 µmol of product per minute under specified assay conditions.[16][17]

Table 2: Gene Expression Analysis of Pectin Degradation Genes in Rhizoctonia solani

| Gene ID | Putative Function | Fold Induction (18h) | Fold Induction (24h) | Reference |

| AG1IA_01129 | Pectin degrading enzyme | 86 | 158 | [18] |

| AG1IA_09356 | Pectin degrading enzyme | 2762 | 2187 | [18] |

| AG1IA_06618 | Pectin degrading enzyme | Not significant | 30 | [18] |

| AG1IA_09286 | Pectin degrading enzyme | Not significant | 412 | [18] |

| AG1IA_03046 | Pectin degrading enzyme | Not significant | 707 | [18] |

| AG1IA_10120 | Pectin degrading enzyme | Not significant | 254 | [18] |

Note: Data represents gene expression fold changes during rice sheath infection compared to a control condition.[18]

Experimental Protocols

The study of pectin degradation relies on a variety of robust experimental techniques. This section provides detailed methodologies for key assays.

Protocol 1: Pectinase Activity Assay using Dinitrosalicylic Acid (DNS)

This method quantifies the release of reducing sugars from pectin hydrolysis.[15][16]

Principle: The DNS reagent reacts with the aldehyde group of reducing sugars in an alkaline solution at high temperatures to form 3-amino-5-nitrosalicylic acid, a colored compound that absorbs light at 540 nm.

Reagents:

-

Substrate: 0.5% (w/v) Polygalacturonic Acid (PGA) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

-

DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate, and 20mL of 2N NaOH in 100mL of distilled water.

-

Standard: D-galacturonic acid solution (e.g., 0.01 to 0.1 mg/mL).

Procedure:

-

Prepare a standard curve using known concentrations of D-galacturonic acid.

-

Add an appropriate volume of enzyme solution (e.g., 20 µL cell-free supernatant) to 1 mL of the pre-warmed substrate solution.[16]

-

Incubate the reaction mixture at the optimal temperature (e.g., 40°C) for a defined period (e.g., 30 min).[16]

-

Stop the reaction by adding 1 mL of DNS reagent.

-

Boil the mixture for 5-10 minutes for color development.

-

Cool the tubes to room temperature and measure the absorbance at 540 nm against a blank (prepared with heat-inactivated enzyme or without substrate).

-

Calculate the amount of reducing sugar released using the standard curve. One unit (U) of activity is typically defined as the amount of enzyme that generates 1 µmol of galacturonic acid per minute under the assay conditions.[16]

Protocol 2: Analysis of Degradation Products by Chromatography

Chromatographic methods are essential for separating and identifying the specific oligomers produced during pectin degradation.

Method A: Thin-Layer Chromatography (TLC) [19]

-

Stationary Phase: Silica gel plate.

-

Mobile Phase: A solvent system such as ethyl acetate/acetic acid/water or butanol/acetic acid/water in various ratios.

-

Procedure: Spot the reaction mixture at different time points onto the TLC plate alongside standards (e.g., galacturonic acid, di-, tri-, this compound). Develop the chromatogram, dry the plate, and visualize the spots by spraying with a reagent (e.g., naphthoresorcinol-sulfuric acid) followed by heating. This allows for a qualitative assessment of the degradation products over time.[19]

Method B: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) [20]

-

Principle: At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated on an anion-exchange column. PAD provides sensitive and direct detection without derivatization.

-

Column: A high-pH anion-exchange column (e.g., Dionex CarboPac series).

-

Elution: A gradient of sodium acetate in sodium hydroxide (B78521) is typically used to elute the charged oligosaccharides.

-

Analysis: This technique provides high-resolution separation and quantification of neutral sugars and oligogalacturonides, making it ideal for detailed product profiling.[20]

Protocol 3: Workflow for Cloning and Expression of a Pectinolytic Enzyme

Discovering and characterizing novel pectinases often involves a molecular biology workflow.[13][15]

Workflow:

-

Source DNA Isolation: Isolate genomic DNA from a pectinolytic microorganism or metagenomic DNA from an environmental sample (e.g., soil).[15]

-

Gene Amplification: Use degenerate primers based on conserved sequences of known pectinase families or specific primers if the sequence is known to amplify the target gene via PCR.[13]

-

Cloning: Ligate the purified PCR product into an appropriate expression vector (e.g., pET or pQE series) containing a selectable marker and an inducible promoter.

-

Transformation: Transform the recombinant plasmid into a suitable expression host, typically E. coli strains like BL21(DE3).

-

Expression: Grow the transformed cells and induce protein expression with an inducer like IPTG.

-

Purification: Lyse the cells and purify the recombinant enzyme, often using affinity chromatography if the protein has an affinity tag (e.g., 6x-His tag).

-

Characterization: Perform activity assays (Protocol 1) and biochemical characterization to determine the enzyme's optimal pH, temperature, substrate specificity, and kinetic parameters.

Visualizing the Enzyme Cloning and Characterization Workflow

References

- 1. microbenotes.com [microbenotes.com]

- 2. acs.org [acs.org]

- 3. Biological Function (S) and Application (S) of Pectin and Pectin Degrading Enzymes – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Pectinase - Wikipedia [en.wikipedia.org]

- 5. rjlbpcs.com [rjlbpcs.com]

- 6. usbio.net [usbio.net]

- 7. This compound Oligosaccharide | Megazyme [megazyme.com]

- 8. This compound | 24008-75-1 | OT36503 | Biosynth [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural Biology of Pectin Degradation by Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Novel Pectinolytic Enzymes Derived from the Efficient Lignocellulose Degradation Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cloning, expression and characterization of a pectate lyase from Paenibacillus sp. 0602 in recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cloning, Expression and Enzymatic Characterization of Pectin Methyl Esterase from Populus trichocarpa and Its Application [mdpi.com]

- 15. larova.com [larova.com]

- 16. Pectinase activity assay [bio-protocol.org]

- 17. Enzymatic Assay of Pectinase [sigmaaldrich.com]

- 18. A Comprehensive Gene Expression Profile of Pectin Degradation Enzymes Reveals the Molecular Events during Cell Wall Degradation and Pathogenesis of Rice Sheath Blight Pathogen Rhizoctonia solani AG1-IA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

The Dawn of a New Bioactive Frontier: A Technical Guide to the Discovery and History of Pectic Oligosaccharides

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and scientific underpinnings of pectic oligosaccharides (POS). Intended for researchers, scientists, and drug development professionals, this document details the journey from the initial studies of pectin (B1162225) to the elucidation of the bioactive properties of its smaller fragments. It covers extraction and preparation methodologies, quantitative data on their biological activities, and the intricate signaling pathways they modulate.

A Historical Perspective: From Pectin to Pectic Oligosaccharides

The story of pectic oligosaccharides is intrinsically linked to the history of pectin, a complex polysaccharide first isolated and described by Henri Braconnot in 1825.[1][2] For over a century, research on pectin primarily focused on its gelling and stabilizing properties, which were crucial for the food industry.[1][3][4] Early studies by scientists like Fremy in 1840 recognized pectin's role in fruit ripening and firmness, further solidifying its importance in food science.[4] The basic chemical formula of pectin as a polymer of galacturonic acid was established in the 1930s by Schneider and Bock.[5]

The transition from studying the macromolecule pectin to its smaller fragments, the pectic oligosaccharides, marked a significant shift in scientific inquiry. This evolution was driven by a growing interest in the biological activities of complex carbohydrates and the development of enzymatic and analytical techniques that allowed for the controlled degradation of pectin and the characterization of the resulting oligosaccharides.[6][7][8] While early observations noted the effects of pectin on human health, such as a slight reduction in LDL cholesterol, the specific contributions of its smaller, more bioavailable fragments were not yet understood.[2] The realization that these pectic fragments could act as signaling molecules in plants, involved in defense mechanisms and growth regulation, spurred further investigation into their potential effects in other biological systems.[9] This led to the emergence of pectic oligosaccharides as a new class of prebiotics and bioactive compounds with a wide range of potential therapeutic applications.[10]

Production and Preparation of Pectic Oligosaccharides

The generation of pectic oligosaccharides from their parent pectin polymers can be achieved through various methods, each yielding products with distinct structural characteristics and, consequently, different biological activities. The primary methods include enzymatic hydrolysis, chemical hydrolysis, and physical degradation.[11]

Enzymatic Hydrolysis

Enzymatic hydrolysis is the most widely used and preferred method for the production of POS due to its high specificity and mild reaction conditions, which minimize the generation of undesirable byproducts.[5] This method employs a variety of pectinolytic enzymes, including:

-

Polygalacturonases (PGs): These enzymes hydrolyze the α-1,4-glycosidic bonds between galacturonic acid residues in the homogalacturonan backbone.

-

Pectin Lyases (PLs): These enzymes cleave the same bond but through a β-elimination reaction.

-

Pectin Methylesterases (PMEs): These enzymes remove methyl ester groups from the galacturonic acid residues, influencing the action of other pectinases and the properties of the resulting POS.

-

Rhamnogalacturonan Hydrolases and Lyases: These enzymes target the rhamnogalacturonan I backbone.

-

Arabinanases and Galactanases: These enzymes cleave the neutral sugar side chains.

The choice of enzyme, its concentration, and the reaction conditions (pH, temperature, and time) significantly influence the degree of polymerization (DP), monosaccharide composition, and overall structure of the resulting POS.[5]

Chemical Hydrolysis

Acid hydrolysis is a common chemical method for POS production. It involves treating pectin with dilute acids at elevated temperatures. This method is effective in depolymerizing pectin but is less specific than enzymatic hydrolysis and can lead to the degradation of neutral sugar side chains and the formation of unwanted byproducts.

Physical Methods

Physical methods for pectin degradation include ultrasonication, high-pressure homogenization, and microwave-assisted extraction. These techniques primarily work by creating intense physical forces that break the glycosidic bonds in the pectin polymer. They are often used in combination with enzymatic or chemical methods to enhance the efficiency of POS production.

Quantitative Data on Pectic Oligosaccharides

The structural characteristics and biological activities of pectic oligosaccharides vary significantly depending on their source and the method of preparation. The following tables summarize key quantitative data from various studies.

| Raw Material | Production Method | Key Parameters | Yield of POS | Degree of Polymerization (DP) | Reference |

| Citrus Peel | Enzymatic Hydrolysis (Pectinex Ultra AFP) | 1:25 solid-to-solvent ratio, pH 4.5, 45°C, 1.5 h | 61% | 3-8 | [1][12] |

| Apple Pomace | Mild Acid followed by Enzymatic Hydrolysis (Rohapect MaPlusT) | - | Higher than pure enzymatic | 2-10 | [2][4] |

| Apple Pomace | Pure Enzymatic Hydrolysis (Cellulase and Rohapect MaPlusT) | - | 1.8-fold lower than combined method | 7-10 (1.7-fold higher concentration) | [2][4] |

| Lemon Peels | Enzymatic Hydrolysis | 7.5 h hydrolysis | 13.1 g/100 g dry peel | - | [13] |

| Lemon Peels | Enzymatic Hydrolysis | 24 h hydrolysis | 10.8 g/100 g dry peel | - | [13] |

| Orange Peel Waste | Enzymatic Hydrolysis (Viscozyme L and Celluclast 1.5L) | Optimized conditions | 13 kg oligogalacturonides / 100 kg EHS | - | |

| Finger Citron Pomace | Pectinase-based and ultrasonic-assisted | 0.25 mg/mL pectinase, 50 mg/mL pectin, 45°C, pH 4.5, 2 h | 64.5% conversion rate | - | [14] |

| Grapefruit Residue | Sodium Oxalate-Assisted Pressurized CO2 Extraction | 90°C, 180 min, 30 mM sodium oxalate | 42.7% pectin yield | - | [15] |

| Biological Activity | POS Source | Cell Line/Model | Key Findings | IC50/Effective Concentration | Reference |

| Anticancer | Mandarin Peel Extract | HL60 (Human Leukemia) | Moderate cytotoxic activity | IC50 = 77.8 µg/mL | [16] |

| Anticancer | Citrus Peel Essential Oils | U87 (Glioblastoma) | Significant reduction in cell viability | IC50 values ranging from 81.02 to 89.67 µg/mL | [17][18] |

| Anti-inflammatory | Pectin Enzyme-Treated Pectin | LPS-induced RAW 264.7 macrophages | 20% reduction in nitrite (B80452) secretion | - | [19] |

| Anti-inflammatory | Fucoidan Extracts (for comparison) | LPS-induced THP-1 monocytes | Significant inhibition of TNF-α production | 30-90% inhibition at 10-200 µg/mL | [20] |

| Anti-inflammatory | Diamine-PEGylated Oleanolic Acid Derivative (for comparison) | LPS-induced RAW 264.7 macrophages | Significant decrease in TNF-α and IL-1β | 29-96% reduction at ½ and ¾ IC50 | [21] |

| Prebiotic Effect | POS Source | In Vitro/In Vivo Model | Key Quantitative Changes in Gut Microbiota | Reference |

| Prebiotic | Apple Pomace POS | In vitro fermentation with human fecal microbiota | Increased populations of Bifidobacterium and Lactobacillus | [3] |

| Prebiotic | Lemon Peel and Sugar Beet Pulp POS | In vitro fermentation | Joint populations of bifidobacteria and lactobacilli increased from 19% to 29-34% | [3] |

| Prebiotic | Apple Pomace POS | In vitro fermentation with human fecal microbiota from different age groups | Child-derived microbiota showed a more favorable pattern of SCFA and lactic acid levels | [3] |

Key Experimental Protocols

This section provides detailed methodologies for the enzymatic production, purification, and characterization of pectic oligosaccharides.

Enzymatic Production of Pectic Oligosaccharides from Citrus Peel Pectin

Objective: To produce pectic oligosaccharides from citrus peel pectin using enzymatic hydrolysis.

Materials:

-

Citrus peel pectin (high methoxylation, >70%)

-

Pectinex Ultra AFP (enzyme)

-

Sodium hydroxide (B78521) (NaOH) solution (1 N)

-

Distilled water

-

Orbital shaker

-

Water bath

-

pH meter

-

Centrifuge

Procedure:

-

Dissolve 2 g of citrus peel pectin in distilled water at a solid-to-solvent ratio of 1:25 (w/v) in a 250 mL Erlenmeyer flask.

-

Adjust the pH of the mixture to 4.5 using 1 N NaOH solution.

-

Gently stir the mixture on an orbital shaker for 30 minutes to ensure complete dissolution and equilibration.

-

Add Pectinex Ultra AFP to the mixture at a concentration of 12.5 µL per gram of pectin.

-

Incubate the reaction mixture in a water bath at 45°C for 1.5 hours with continuous gentle agitation.

-

To terminate the enzymatic reaction, heat the mixture at 95°C for 10 minutes.

-

Cool the mixture to room temperature and centrifuge at 5000 x g for 15 minutes to pellet any insoluble material.

-

Collect the supernatant containing the pectic oligosaccharides for further purification and analysis.[1]

Purification of Pectic Oligosaccharides by Anion-Exchange Chromatography

Objective: To separate and purify pectic oligosaccharides based on their charge.

Materials:

-

Crude pectic oligosaccharide solution (from enzymatic hydrolysis)

-

Anion-exchange chromatography column (e.g., DEAE-Sepharose)

-

Sodium chloride (NaCl) solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.5 M in a suitable buffer)

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 8.0)

-

Fraction collector

-

UV-Vis spectrophotometer or phenol-sulfuric acid assay for carbohydrate detection

Procedure:

-

Equilibrate the anion-exchange column with the starting buffer (20 mM Tris-HCl, pH 8.0) until the pH and conductivity of the eluate are stable.

-

Load the crude pectic oligosaccharide solution onto the column.

-

Wash the column with the starting buffer to remove any unbound neutral or weakly charged molecules.

-

Elute the bound pectic oligosaccharides using a stepwise or linear gradient of NaCl in the starting buffer. For a stepwise gradient, sequentially apply buffers with increasing NaCl concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.5 M).

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the carbohydrate content of each fraction using a UV-Vis spectrophotometer at a suitable wavelength (e.g., 490 nm for the phenol-sulfuric acid assay).

-

Pool the fractions containing the desired pectic oligosaccharides based on the elution profile.

-

Desalt the pooled fractions using dialysis or a desalting column.

Characterization of Pectic Oligosaccharides by UPLC-Q-TOF-MS/MS

Objective: To determine the molecular weight and structural characteristics of purified pectic oligosaccharides.

Materials:

-

Purified pectic oligosaccharide sample

-

UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

Procedure:

-

Prepare the mobile phases: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Set up the UPLC system with a suitable column for oligosaccharide separation (e.g., a HILIC column).

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the purified pectic oligosaccharide sample.

-

Run a gradient elution program to separate the oligosaccharides. A typical gradient might start with a high percentage of Mobile Phase B, gradually decreasing to elute the more polar oligosaccharides.

-

The eluent from the UPLC is introduced into the ESI source of the Q-TOF mass spectrometer.

-

Operate the mass spectrometer in negative ion mode, as pectic oligosaccharides are acidic.

-

Acquire full scan MS data to determine the molecular weights of the eluted oligosaccharides.

-

Perform tandem MS (MS/MS) experiments on the major ions to obtain fragmentation patterns. The fragmentation data provides information on the sequence of monosaccharides and the glycosidic linkages.

-

Analyze the MS and MS/MS data using appropriate software to identify the different pectic oligosaccharide structures present in the sample.

Signaling Pathways Modulated by Pectic Oligosaccharides

Pectic oligosaccharides exert their diverse biological effects by interacting with and modulating various cellular signaling pathways. These interactions are often dependent on the specific structure of the POS, including their degree of polymerization, monosaccharide composition, and the presence of side chains.

Anti-inflammatory and Immunomodulatory Effects

Pectic oligosaccharides have demonstrated significant anti-inflammatory and immunomodulatory properties. They can influence the production of cytokines, key signaling molecules in the immune system. For instance, certain POS have been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the secretion of the anti-inflammatory cytokine IL-10.[6] These effects are often mediated through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

POS modulation of the NF-κB signaling pathway.

Anticancer Activity

The anticancer properties of pectic oligosaccharides are multifaceted and involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of angiogenesis. Studies have shown that POS can induce apoptosis in various cancer cell lines. This is often achieved through the activation of caspase cascades, key executioners of apoptosis.

POS-induced apoptosis signaling pathway.

Prebiotic Effects and Gut Health

Pectic oligosaccharides are considered emerging prebiotics due to their ability to selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the growth of pathogenic bacteria.[10][17] The fermentation of POS by gut microbiota leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate. These SCFAs have numerous health benefits, including providing energy for colonocytes, maintaining the integrity of the gut barrier, and exerting anti-inflammatory effects.

General experimental workflow for POS research.

Conclusion and Future Directions

The discovery and ongoing research into pectic oligosaccharides have unveiled a new class of bioactive molecules with significant potential in the fields of nutrition, medicine, and drug development. Their diverse biological activities, including prebiotic, anti-inflammatory, and anticancer effects, are intricately linked to their structural characteristics. The ability to produce tailored POS with specific structures through controlled enzymatic hydrolysis opens up exciting avenues for the development of novel functional foods and therapeutics.

Future research should focus on further elucidating the structure-function relationships of POS, identifying the specific molecular targets of different POS structures, and conducting more extensive preclinical and clinical trials to validate their therapeutic efficacy and safety. The continued exploration of this fascinating class of oligosaccharides holds great promise for improving human health and well-being.

References

- 1. mdpi.com [mdpi.com]

- 2. Structurally Different Pectic Oligosaccharides Produced from Apple Pomace and Their Biological Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pectic oligosaccharides: enzymatic preparation, structure, bioactivities and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activity and Pharmacological Application of Pectic Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological Function (S) and Application (S) of Pectin and Pectin Degrading Enzymes – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Natuurtijdschriften: Biological effects of pectic fragments in plant cells [natuurtijdschriften.nl]

- 10. Frontiers | Mango Pectic Oligosaccharides: A Novel Prebiotic for Functional Food [frontiersin.org]

- 11. Pectic oligosaccharides from agricultural by-products: production, characterization and health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Production of Pectic Oligosaccharides from Citrus Peel via Steam Explosion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tetragalacturonic Acid in Fruit Ripening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fruit ripening is a complex and highly regulated process involving a cascade of biochemical and physiological changes. Central to this is the disassembly of the plant cell wall, a process that contributes to fruit softening. Pectin (B1162225), a major component of the cell wall, is degraded by various enzymes, leading to the release of pectic fragments known as oligogalacturonides (OGs). Among these, tetragalacturonic acid, a small oligomer of four α-1,4-linked galacturonic acid residues, has emerged as a significant signaling molecule. This technical guide provides an in-depth analysis of the function of this compound and related OGs in fruit ripening. It details their role in modulating ethylene (B1197577) biosynthesis, influencing fruit firmness, and activating complex signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying these phenomena, and visualizes the intricate signaling networks involved.